(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Asymmetric Synthesis Chiral Resolution Stereoselective Catalysis

Procure this specific (2S)-(+) enantiomer for asymmetric synthesis. The (S)-configuration ensures correct stereochemical outcomes for SAR studies and chiral catalyst development. Distinct from the (R)-Delamanid intermediate; using the wrong enantiomer compromises yields and regulatory compliance. Bulk research quantities available; confirm stereochemical purity before ordering.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 118200-96-7
Cat. No. B051185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate
CAS118200-96-7
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m1/s1
InChIKeyPUBTVFBOTFDPTA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate (CAS 118200-96-7): Basic Identity and Chiral Epoxide Intermediate Overview


(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS 118200-96-7) is a chiral epoxide building block with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol [1]. It exists as a solid with a reported melting point of 87–89 °C and exhibits optical activity, with a specific rotation of [α]¹⁹/D +5.9° (c = 2.4 in chloroform) . This compound is structurally related to its enantiomer, (2R)-(−)-2-Methylglycidyl 4-nitrobenzoate (CAS 106268-96-6), which is a key intermediate in the synthesis of the anti-tuberculosis drug Delamanid . The (2S)-(+) form is commercially available from suppliers such as Sigma-Aldrich at 98% purity and is used as a chiral synthon in asymmetric synthesis and medicinal chemistry [2].

Why (2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate Cannot Be Arbitrarily Substituted by Analogs or Racemates


Generic substitution fails because the (2S)-(+) and (2R)-(−) enantiomers of 2-methylglycidyl 4-nitrobenzoate are not interchangeable in chiral synthesis. The (2R)-(−) enantiomer is an established intermediate for the anti-tuberculosis drug Delamanid , while the (2S)-(+) form serves as the opposite stereochemical handle for alternative synthetic pathways or as a chiral resolving agent. Furthermore, even among structurally related compounds, substitution is problematic: the 2-methyl substitution on the epoxide ring of this compound distinguishes it from non-methylated glycidyl 4-nitrobenzoate analogs (e.g., CAS 106268-95-5), which have different reactivity, molecular weight (223.18 vs 237.21 g/mol), and physical properties . Using the incorrect enantiomer or analog would invert stereochemical outcomes, alter reaction kinetics, or require re-optimization of established synthetic routes, thereby compromising product purity, yield, and regulatory compliance in pharmaceutical manufacturing.

Quantitative Differentiation Evidence: (2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate vs. Comparators


Chiral Identity and Stereochemical Specification

The compound is unambiguously defined as the (2S)-(+) enantiomer of 2-methylglycidyl 4-nitrobenzoate. This is in direct contrast to its (2R)-(−) enantiomer (CAS 106268-96-6). The specific rotation of the (2S)-(+) form is [α]¹⁹/D +5.9° (c = 2.4 in chloroform) , whereas the (2R)-(−) form, when specified, exhibits the opposite sign of rotation . This stereochemical definition is critical for applications requiring a specific chiral environment.

Asymmetric Synthesis Chiral Resolution Stereoselective Catalysis

Molecular Weight and Elemental Composition Distinction from Non-Methylated Glycidyl Analogs

The compound contains a methyl group at the 2-position of the oxirane ring, which distinguishes it from the simpler glycidyl 4-nitrobenzoate analogs (e.g., CAS 106268-95-5). This structural difference results in a higher molecular weight of 237.21 g/mol for the target compound [1], compared to 223.18 g/mol for the non-methylated analog . This mass difference is significant for stoichiometric calculations, analytical method development, and mass spectrometry-based detection.

Analytical Chemistry Quality Control Reaction Stoichiometry

Purity Specification and Vendor-Documented Quality Metrics

For procurement from major suppliers, the compound is specified at a purity of 98% (as documented by Sigma-Aldrich) [1]. This represents a verifiable quality benchmark. In comparison, some suppliers of the (2R)-(−) enantiomer offer a lower purity of 95% . The higher specified purity for the (2S)-(+) form from certain vendors reduces the burden of in-house purification for end-users.

Procurement Quality Assurance Reproducibility

Optimal Application Scenarios for (2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate (CAS 118200-96-7)


As a Chiral Synthon for the (S)-Enantiomer of Bioactive Molecules

This compound serves as a key (S)-configured building block for the synthesis of chiral pharmaceuticals and natural products. Its specific optical rotation ([α]¹⁹/D +5.9°) confirms its identity as the (2S)-(+) enantiomer , which is essential for constructing molecules with the desired (S)-stereocenter. This application leverages the evidence from Section 3 regarding its stereochemical purity and distinction from the (R)-enantiomer.

As a Reference Standard or Starting Material Opposite to Delamanid Intermediates

Given that the (2R)-(−) enantiomer is a known intermediate for Delamanid , the (2S)-(+) enantiomer is the logical choice for synthesizing the enantiomeric series of Delamanid analogs for structure-activity relationship (SAR) studies or as a chiral standard in analytical methods. This scenario is directly supported by the stereochemical differentiation evidence.

In Asymmetric Catalysis and Method Development Requiring a Methyl-Substituted Epoxide

The presence of the 2-methyl group on the oxirane ring, which distinguishes it from simpler glycidyl 4-nitrobenzoate (MW 223.18) , makes this compound valuable for studying steric and electronic effects in epoxide ring-opening reactions. It can be used to develop or validate new chiral catalysts and ligands, where the methyl group's influence on reactivity and selectivity is a key experimental parameter.

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